

# Physicochemical Profiling & Structural Analysis

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## Compound of Interest

Compound Name:	<i>N1,N1,2-Trimethylbenzene-1,4-diamine</i>
CAS No.:	27746-11-8
Cat. No.:	B2659329

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Understanding the baseline physical properties of this diamine is critical for predicting its behavior in downstream reactions, such as its solubility in organic solvents and its susceptibility to oxidation. The electron-donating nature of both the methyl and dimethylamino groups renders the aromatic ring highly electron-rich, which directly influences its handling requirements[3].

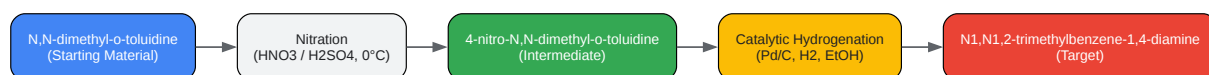
Table 1: Quantitative Physicochemical Data

Property	Value / Description
CAS Number	27746-11-8
Molecular Formula	C9H14N2
Molecular Weight	150.22 g/mol [4]
Melting Point	45–46 °C
Physical State	Low-melting solid / Viscous liquid
Purity (Commercial Standard)	≥ 95%[5]
Storage Temperature	2–8 °C (Refrigerated, under inert gas)
SMILES	<chem>Cc1cc(N)ccc1N(C)C</chem>

Data synthesized from and .

## Retrosynthetic Strategy & Causal Methodology

The synthesis of **N1,N1,2-trimethylbenzene-1,4-diamine** is typically achieved through a two-step sequence starting from commercially available N,N-dimethyl-o-toluidine. As a scientist, it is crucial to understand why these specific conditions are chosen, rather than simply following a recipe.



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*Step-by-step synthesis workflow for **N1,N1,2-trimethylbenzene-1,4-diamine**.*

### Step 1: Regioselective Electrophilic Aromatic Nitration

- Reagents: N,N-dimethyl-o-toluidine, Conc. H<sub>2</sub>SO<sub>4</sub>, Conc. HNO<sub>3</sub>.
- The Causality: The dimethylamino group is a powerful activating group. If nitration is performed at room temperature, the thermal kinetic energy will exceed the activation barrier

for oxidative degradation, leading to the formation of intractable black tars[3]. By strictly maintaining the temperature at 0–5 °C, we control the reaction kinetics. Furthermore, the steric bulk of the ortho-methyl group and the dimethylamino group effectively blocks the remaining ortho positions, directing the electrophilic nitronium ion ( $\text{NO}_2^+$ ) almost exclusively to the para position (C4).

- Self-Validating Protocol: Monitor via TLC (Hexane/EtOAc). The successful formation of 4-nitro-N,N-dimethyl-o-toluidine is confirmed by a distinct yellow, UV-active spot. To self-validate regioselectivity,  $^1\text{H}$  NMR must show a characteristic 1,2,4-trisubstituted splitting pattern: a singlet for H3, a doublet of doublets for H5, and a doublet for H6.

## Step 2: Catalytic Hydrogenation

- Reagents: 4-nitro-N,N-dimethyl-o-toluidine, 10% Pd/C,  $\text{H}_2$  gas (3 atm), Ethanol.
- The Causality: While classical dissolving metal reductions (e.g., Fe/HCl) can reduce nitro groups, they are actively avoided here[6]. The target diamine is highly electron-rich and acts as a strong bidentate ligand. If iron is used, the diamine will chelate the metal ions, creating an emulsion-heavy sludge that drastically reduces isolated yield. Palladium on carbon (Pd/C) with hydrogen gas is chosen because it is a clean, heterogeneous process where the only byproduct is water.
- Self-Validating Protocol: The reaction is complete when hydrogen gas uptake ceases. The system self-validates visually: the bright yellow color of the nitro intermediate will fade to a colorless or pale-amber solution. LC-MS will confirm a mass shift of -30 Da (transition from  $-\text{NO}_2$  to  $-\text{NH}_2$ ).

## Mechanistic Toxicology & Safe Handling (E-E-A-T)

Due to its high electron density, **N1,N1,2-trimethylbenzene-1,4-diamine** is prone to auto-oxidation in the presence of atmospheric oxygen and light, forming reactive radical species.

Hazard Profile: According to standard safety documentation, the compound triggers the following critical hazard statements:

- H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled.

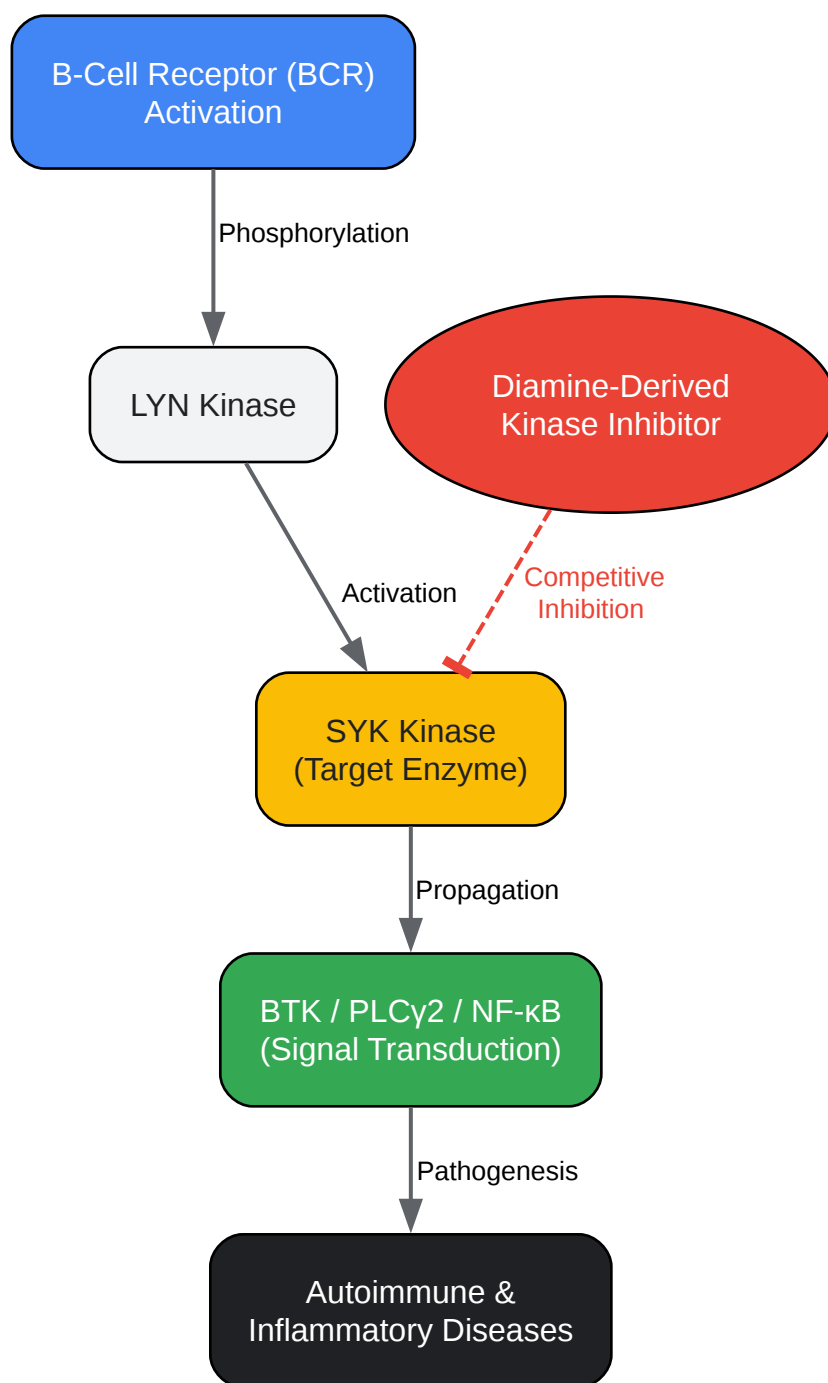
- H315 / H319 / H335: Causes skin irritation, serious eye irritation, and respiratory irritation.

Handling Rationale: Because aromatic amines can be metabolically activated by cytochrome P450 enzymes into reactive hydroxylamines (which can cross-link DNA)[7], strict PPE (nitrile gloves, safety goggles) and fume hood usage are non-negotiable. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation into azo/azoxy dimers, which would compromise downstream synthetic yields.

## Applications in Advanced Therapeutics (Kinase Inhibition)

The primary research value of **N1,N1,2-trimethylbenzene-1,4-diamine** lies in its role as a nucleophilic building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). Patent literature extensively documents its use in the development of novel kinase inhibitors targeting SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase)[1][2].

The primary amine at the C4 position is highly nucleophilic and readily undergoes Buchwald-Hartwig cross-coupling or S<sub>N</sub>Ar reactions with heteroaryl halides (e.g., functionalized pyrimidines or quinolines) to form the core scaffold of these inhibitors[1].



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*Mechanism of action for SYK kinase inhibitors derived from the diamine building block.*

Clinical Relevance: By inhibiting SYK, these diamine-derived compounds block the downstream propagation of the B-cell receptor (BCR) signaling cascade (preventing the activation of BTK and PLCy2)[2]. This mechanism is a highly validated therapeutic pathway for treating autoimmune diseases (such as rheumatoid arthritis), inflammatory disorders, and

certain B-cell malignancies[1][8]. Similarly, LRRK2 inhibition is a leading frontier in disease-modifying therapies for Parkinson's disease[1].

## References

- World Intellectual Property Organization. "NOVEL KINASE INHIBITORS (WO 2014/060113 A1)".

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